molecular formula C7H4Br2F2 B1449010 2,6-Dibromo-3,4-difluorotoluene CAS No. 1804414-94-5

2,6-Dibromo-3,4-difluorotoluene

Cat. No. B1449010
M. Wt: 285.91 g/mol
InChI Key: PRJOBORILPJZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromo-3,4-difluorotoluene (DBDTF) is a brominated and fluorinated aromatic compound that is widely used in laboratory experiments and scientific research applications. It is a colorless, volatile liquid with an aromatic odor. DBDTF is a versatile compound that has a wide range of applications in scientific research due to its unique properties. It is a useful reagent for organic synthesis and has been used in the synthesis of a variety of compounds. In addition, it is used in a variety of biochemical and physiological studies due to its unique mechanism of action.

Mechanism Of Action

2,6-Dibromo-3,4-difluorotoluene is known to interact with a variety of molecules and proteins in a variety of ways. It is known to interact with proteins through covalent bonding, hydrogen bonding, and electrostatic interactions. It is also known to interact with DNA and RNA molecules through hydrogen bonding. In addition, it is known to interact with enzymes and other proteins through non-covalent interactions.

Biochemical And Physiological Effects

2,6-Dibromo-3,4-difluorotoluene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can have a variety of effects on biochemical and physiological processes. In addition, it has been shown to affect the expression of certain genes, which can have an effect on the development and function of cells and organs.

Advantages And Limitations For Lab Experiments

The use of 2,6-Dibromo-3,4-difluorotoluene in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 2,6-Dibromo-3,4-difluorotoluene is that it is highly volatile and can be difficult to work with in some laboratory experiments.

Future Directions

In the future, 2,6-Dibromo-3,4-difluorotoluene will continue to be used in a variety of scientific research applications. It is likely that it will be used in the development of new drugs and in the study of the mechanism of action of existing drugs. In addition, it is likely that it will be used to study the structure of proteins and to study the interaction between different molecules. Finally, it is likely that it will be used in the study of biochemical and physiological processes and in the development of new compounds for use in organic synthesis.

Scientific Research Applications

2,6-Dibromo-3,4-difluorotoluene has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds and in the study of biochemical and physiological processes. It has also been used to study the interaction between different molecules and to study the structure of proteins. In addition, 2,6-Dibromo-3,4-difluorotoluene has been used in the study of the mechanism of action of drugs and in the development of new drugs.

properties

IUPAC Name

1,3-dibromo-4,5-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJOBORILPJZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3,4-difluorotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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